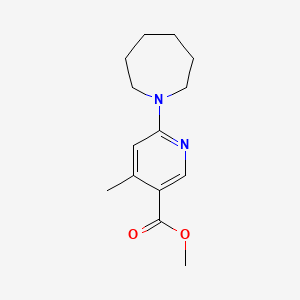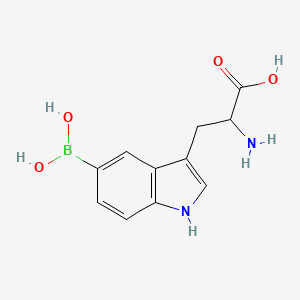
Methyl 2-phenyl-2-pivalamidoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-phenyl-2-pivalamidoacetate is an organic compound with the molecular formula C14H19NO3 It is known for its unique structure, which includes a phenyl group and a pivalamido group attached to an acetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-phenyl-2-pivalamidoacetate typically involves the esterification of 2-phenyl-2-pivalamidoacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-phenyl-2-pivalamidoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Aplicaciones Científicas De Investigación
Methyl 2-phenyl-2-pivalamidoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism of action of Methyl 2-phenyl-2-pivalamidoacetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-phenylacetate: Similar in structure but lacks the pivalamido group.
Methyl 2-pivalamidoacetate: Similar but lacks the phenyl group.
Methyl 2-phenyl-2-acetamidoacetate: Similar but has an acetamido group instead of a pivalamido group.
Uniqueness
Methyl 2-phenyl-2-pivalamidoacetate is unique due to the presence of both phenyl and pivalamido groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications and research studies.
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
methyl 2-(2,2-dimethylpropanoylamino)-2-phenylacetate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,17) |
Clave InChI |
VEFCLBBOUMFNEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC(C1=CC=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11862058.png)












![tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11862137.png)
